[5-(Morpholinomethyl)isoxazol-3-yl]methylamine
Description
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine is a substituted isoxazole derivative featuring a morpholine ring attached via a methylene group at the 5-position of the isoxazole core and a primary amine at the 3-position (Figure 1). The morpholine moiety introduces both hydrogen-bonding capacity (via its oxygen atom) and moderate lipophilicity, which may enhance bioavailability and target engagement.
Properties
IUPAC Name |
[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-6-8-5-9(14-11-8)7-12-1-3-13-4-2-12/h5H,1-4,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKIQRMZVVZXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine typically involves the reaction of isoxazole derivatives with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a lead structure in the development of pharmaceuticals targeting diverse biological pathways. Its potential applications include:
- Antimicrobial Activity : The isoxazole moiety has been linked to antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary studies suggest that [5-(Morpholinomethyl)isoxazol-3-yl]methylamine may inhibit cancer cell proliferation, indicating its potential as an anticancer drug.
- Neuroprotective Effects : The compound's ability to interact with neurological pathways positions it as a candidate for treating neurodegenerative diseases.
The biological activity of this compound is primarily assessed through in vitro assays. These studies focus on:
- Cell Viability : Evaluating the compound's effects on various cancer cell lines and normal cells to determine its cytotoxicity and therapeutic window.
- Target Engagement : Investigating how the compound interacts with specific biological targets, such as enzymes or receptors involved in disease processes.
Synthetic Routes
Several synthetic methods have been developed to produce this compound, each offering varying degrees of yield and purity. Common synthetic strategies include:
- Condensation Reactions : Combining isoxazole derivatives with morpholine-containing reagents.
- Functional Group Modifications : Altering functional groups to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholinomethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties/Biological Activity |
|---|---|---|---|---|
| [5-(Morpholinomethyl)isoxazol-3-yl]methylamine | Not Provided | Estimated ~210-230 | Morpholinomethyl | Enhanced solubility via morpholine oxygen |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | C₁₁H₁₂N₂O | 188.23 | p-Tolyl | High lipophilicity, metabolic stability |
| [5-(2-Thienyl)isoxazol-3-yl]methylamine HCl | C₈H₉N₂OS·HCl | 216.69 | Thienyl | Improved solubility (salt form) |
| N-((5-(Naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine | C₂₄H₂₇N₂O | 365.49 | Adamantane | High BBB penetration, antiviral activity |
| 5-Methylisoxazol-3-amine | C₄H₆N₂O | 98.11 | None | Building block for synthesis |
Key Findings and Implications
- Morpholinomethyl vs. Aromatic Groups: The morpholine ring balances solubility and lipophilicity, making it advantageous for oral bioavailability compared to purely aromatic (e.g., p-tolyl) or bulky (e.g., adamantane) substituents .
- Biological Activity: Substituents like adamantane and thienyl show significant antiviral and cytotoxic effects, suggesting that the morpholinomethyl group could be optimized for similar targets with improved selectivity .
- Synthetic Flexibility : Analogous compounds are synthesized via nucleophilic substitutions or cyclo-condensation reactions, indicating feasible routes for derivatizing the target compound .
Biological Activity
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.
- CAS Number : 893748-66-8
- Molecular Formula : CHNO
- Molecular Weight : Approximately 206.24 g/mol
The biological activity of this compound is primarily linked to its interactions with various biological targets. It has shown potential in:
- Antimicrobial Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
- Enzyme Inhibition : Research indicates its role as an enzyme inhibitor, particularly in cancer research, where it disrupts specific signaling pathways essential for tumor growth .
Biological Targets
This compound interacts with several key biological targets:
- Kinases : Inhibition of kinases involved in cell signaling pathways.
- Bacterial Efflux Pumps : It has been noted for its ability to block multidrug resistance (MDR) mechanisms in bacteria, enhancing the efficacy of existing antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies :
- Cancer Research :
- Immunotropic Effects :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Isoxazole | Basic ring structure | Broad spectrum antimicrobial activity |
| Morpholine | Cyclic amine | Enhances solubility and bioavailability |
| Benzimidazole | Fused ring system | Known for anticancer properties |
Q & A
Q. What is the structural and functional significance of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine in multi-targeted kinase inhibitors like AT9283?
Answer : The this compound moiety is a critical structural component of AT9283, a pyrazole-benzimidazole derivative. This group contributes to its role as a multi-kinase inhibitor by enabling interactions with key residues in kinase domains, particularly Syk and Aurora kinases . The morpholine ring enhances solubility and pharmacokinetic properties, while the isoxazole scaffold provides rigidity for target binding. In AT9283, this structural framework allows inhibition of Syk activity (IC₅₀ ≈ 0.5–1.0 μM in mast cells), which is pivotal in IgE-mediated signaling .
Q. Methodological Insight :
Q. How is this compound synthesized, and what analytical methods validate its purity?
Answer : The synthesis typically involves coupling a morpholine-substituted isoxazole precursor with a methylamine group via reductive amination or nucleophilic substitution. Key steps include:
Isoxazole Ring Formation : Cyclization of β-diketones with hydroxylamine.
Morpholine Incorporation : Alkylation or Mannich reaction to introduce the morpholinomethyl group .
Q. Validation Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H/¹³C NMR for morpholine and isoxazole protons).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₅N₃O₂, exact mass 209.1164).
- HPLC-Purity Analysis : Ensures ≥95% purity for biological testing .
Advanced Research Questions
Q. How does AT9283 inhibit Syk kinase activity without blocking its phosphorylation in mast cells?
Answer : AT9283 directly inhibits Syk kinase activity (IC₅₀ ≈ 0.58 μM in RBL-2H3 cells) by binding to its ATP-binding pocket, preventing downstream signaling (e.g., LAT and PLCγ1 phosphorylation) without affecting upstream Syk phosphorylation . This paradox arises because Syk phosphorylation (mediated by Lyn/Fyn kinases) is not required for AT9283’s inhibitory action, which targets catalytic activity rather than activation status.
Q. Experimental Evidence :
Q. What in vitro and in vivo models are used to evaluate the efficacy of this compound derivatives in allergic responses?
Answer : Key Models :
- RBL-2H3 Cells : Measure β-hexosaminidase release (degranulation marker; IC₅₀ ≈ 0.58 μM for AT9283) and cytokine secretion (IL-4, TNF-α) via ELISA .
- Bone Marrow-Derived Mast Cells (BMMCs) : Assess Syk-dependent signaling using phospho-specific antibodies .
- Passive Cutaneous Anaphylaxis (PCA) Mice : Intradermal IgE/antigen challenge with Evans blue leakage quantification (AT9283 reduces edema by >50% at 10 mg/kg) .
Q. Data Interpretation :
Q. How do researchers resolve contradictions in downstream signaling inhibition when Syk phosphorylation remains unaffected?
Answer : While Syk phosphorylation (activation marker) is unchanged, AT9283 suppresses downstream effectors (LAT, PLCγ1, MAPKs) by directly inhibiting Syk’s catalytic activity. This is validated via:
Kinase-Specific Inhibitors : Co-treatment with Syk inhibitors (e.g., R406) to confirm pathway specificity .
Knockdown Studies : siRNA-mediated Syk silencing in mast cells mimics AT9283’s effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
